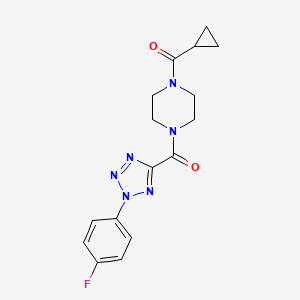
(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H17FN6O2 and its molecular weight is 344.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H15F1N6O
- Molecular Weight : 288.31 g/mol
The presence of the piperazine ring and the tetrazole moiety suggests a diverse range of interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with piperazine and tetrazole functionalities exhibit significant antitumor properties. For instance, derivatives similar to our compound have been shown to inhibit tumor cell growth in various cancer models.
- Case Study : A study on related piperazine derivatives demonstrated that they inhibited the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against cancer cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, its ability to interact with key enzymes involved in cellular signaling pathways could make it a candidate for further investigation.
- Example : Research has highlighted that similar compounds exhibit inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition leads to increased cytotoxicity in cancer cells with defective DNA repair pathways, such as those with BRCA mutations .
Antimicrobial Activity
Compounds containing piperazine structures have also been reported to possess antimicrobial properties. The biological activity against bacteria and fungi is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : A series of piperazine derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL for several compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although comprehensive toxicological evaluations are still needed.
- Safety Profile : Initial assessments indicate low acute toxicity, but long-term studies are required to ascertain chronic effects and potential side effects .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Key Enzymes : By binding to active sites on enzymes like PARP, the compound disrupts normal cellular repair processes.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Homeostasis : Through enzyme inhibition and interaction with cellular receptors, the compound can alter normal metabolic functions.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[2-(4-fluorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEVVURJVDKELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














